Cas no 2680697-63-4 (benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate)

Benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate is a specialized carbamate derivative featuring a pyrazole core substituted with an iodine atom at the 4-position and a tetrahydrofuran (oxolane) methyl group at the 1-position. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine substituent. The benzyl carbamate moiety enhances stability while allowing for selective deprotection when required. Its structural complexity makes it a valuable intermediate for constructing heterocyclic frameworks, particularly in the development of biologically active molecules. The compound is typically handled under controlled conditions due to its sensitivity.
benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate structure
2680697-63-4 structure
Product Name:benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate
CAS No:2680697-63-4
MF:C16H18IN3O3
MW:427.236896038055
CID:5624688
PubChem ID:165921606
Update Time:2025-06-08

benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28304086
    • benzyl N-{4-iodo-1-[(oxolan-3-yl)methyl]-1H-pyrazol-5-yl}carbamate
    • 2680697-63-4
    • benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate
    • Inchi: 1S/C16H18IN3O3/c17-14-8-18-20(9-13-6-7-22-10-13)15(14)19-16(21)23-11-12-4-2-1-3-5-12/h1-5,8,13H,6-7,9-11H2,(H,19,21)
    • InChI Key: TWEBJVJMMAKZHW-UHFFFAOYSA-N
    • SMILES: IC1C=NN(C=1NC(=O)OCC1C=CC=CC=1)CC1COCC1

Computed Properties

  • Exact Mass: 427.03929g/mol
  • Monoisotopic Mass: 427.03929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 65.4Ų

benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate Pricemore >>

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Additional information on benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate

Introduction to Benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate (CAS No: 2680697-63-4)

Benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2680697-63-4, represents a convergence of multiple chemical moieties that contribute to its potential applications in drug discovery and molecular research.

The core structure of this compound features a benzyl carbamate moiety linked to a pyrazole ring, which is further substituted with an iodoalkoxy group. The presence of the 4-iodo group and the oxolan-3-yl moiety introduces specific electronic and steric characteristics that make this compound a valuable scaffold for medicinal chemistry investigations. The benzyl group, in particular, is known for its ability to enhance solubility and bioavailability, making it a common choice in the design of pharmaceutical agents.

In recent years, there has been a growing interest in heterocyclic compounds, especially those incorporating pyrazole derivatives, due to their diverse biological activities. Pyrazole-based molecules have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The incorporation of the 1-(oxolan-3-yl)methyl group into the pyrazole scaffold further expands the pharmacophoric space, allowing for fine-tuning of biological activity through structural modifications.

The iodo substituent on the pyrazole ring adds another layer of functionality, enabling further chemical manipulation through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely used in drug development to introduce complex molecular architectures and improve pharmacological properties. The versatility of this compound makes it an attractive candidate for synthesizing novel derivatives with enhanced therapeutic efficacy.

Recent studies have highlighted the potential of benzyl carbamate derivatives as kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The combination of the pyrazole and iodoalkoxy groups in Benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate suggests that it may exhibit inhibitory activity against such kinases. This hypothesis is supported by computational modeling studies that predict favorable interactions between this compound and target protein binding sites.

The oxolan ring, also known as an ethylene oxide derivative, introduces a cyclic ether functionality that can influence both the solubility and metabolic stability of the compound. Ethylene oxide-based moieties are known to enhance bioavailability and reduce susceptibility to enzymatic degradation, making them valuable in drug design. The presence of this group in Benzyl N-{4-iodo-1-(oxolan-3-yl)methyl-1H-pyrazol-5-yl}carbamate suggests that it may exhibit improved pharmacokinetic properties compared to structurally similar compounds lacking this moiety.

In addition to its potential as a kinase inhibitor, Benzyl N-{4-iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol...}carbamate may also have applications in other therapeutic areas. For instance, its structural features could make it a useful tool for developing antiviral agents. The pyrazole ring is known to interact with viral proteases and polymerases, while the iodo substituent can be used for site-specific labeling in antiviral drug development.

The synthesis of Benzyl N-{4-iodo-1-(oxlan-3-ylmethyl)-1H-pyrazol-5-y}carbamate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps include the formation of the pyrazole ring through condensation reactions, followed by functionalization with the iodoalkoxy group via nucleophilic substitution or metal-catalyzed coupling reactions. The final step involves carbamate formation using benzoyl chloride or other suitable reagents.

The use of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis can significantly improve the efficiency of producing this compound. These methods allow for better control over reaction conditions, leading to higher yields and reduced environmental impact. Additionally, advances in spectroscopic techniques such as NMR and mass spectrometry enable detailed characterization of the compound's structure and purity.

Evaluation of Benzyl N-{4-iodo-1-(oxlan-3-ylmethyl)-1H-pyrazol-5-y}carbamate's biological activity requires rigorous testing in vitro and in vivo. Cell-based assays can be used to assess its effects on target enzymes such as tyrosine kinases, while animal models can provide insights into its pharmacokinetic behavior and therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential for translating promising chemical scaffolds into effective drugs.

The future development of Benzyl N-{4-iodo-1-(oxlan-3-ylmethyl)-1H-pyrazol-5-y}carbamate will likely involve exploring new synthetic routes and expanding its biological profile through structure-based drug design. By leveraging computational tools and high-throughput screening methods, researchers can rapidly identify analogs with improved properties. This iterative process is crucial for optimizing lead compounds into viable candidates for clinical trials.

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